N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
描述
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CP-673451, is a synthetic compound that has been extensively studied for its potential use as an anticancer drug. It belongs to the class of small molecule inhibitors that target specific signaling pathways in cancer cells. CP-673451 has shown promising results in preclinical studies and has been tested in clinical trials for various types of cancer.
作用机制
CP-673451 inhibits the activity of VEGFR and PDGFR by binding to their intracellular domains, thus preventing the activation of downstream signaling pathways. This leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. CP-673451 also inhibits the proliferation and survival of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
CP-673451 has been shown to have a potent antiangiogenic effect, both in vitro and in vivo. It inhibits the formation of new blood vessels by blocking the activity of VEGFR and PDGFR, which are essential for angiogenesis. CP-673451 also induces apoptosis in cancer cells, leading to their death. In addition, CP-673451 has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
CP-673451 has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it easy to study its effects on cancer cells. It also has a low toxicity profile, making it suitable for use in animal models. However, CP-673451 has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further optimization to improve its potency and selectivity for cancer cells.
未来方向
For research on CP-673451 include:
1. Optimization of synthesis methods to improve yield and purity
2. Development of more potent and selective analogs of CP-673451
3. Investigation of the effects of CP-673451 on different types of cancer cells
4. Study of the pharmacokinetics and bioavailability of CP-673451 in animal models
5. Evaluation of the efficacy of CP-673451 in combination with other anticancer drugs
6. Investigation of the long-term effects of CP-673451 on cancer patients
Conclusion
CP-673451 is a synthetic compound that has shown promising results in preclinical studies and has been tested in clinical trials for various types of cancer. It targets VEGFR and PDGFR, which are overexpressed in many types of cancer, and inhibits angiogenesis and cancer cell proliferation. CP-673451 has a low toxicity profile and has several advantages for use in lab experiments. However, further research is needed to fully understand its potential as an anticancer drug and to optimize its efficacy and selectivity.
科学研究应用
CP-673451 has been extensively studied for its potential use in cancer therapy. It targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are overexpressed in many types of cancer. By inhibiting these receptors, CP-673451 prevents the growth and spread of cancer cells.
属性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N3OS/c13-5-4(6(14)8(16)9(17)7(5)15)10(21)18-12-20-19-11(22-12)3-1-2-3/h3H,1-2H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILQBUSOLMPVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。